molecular formula C10H9N3O3 B11796007 5-(2-(Methylamino)pyrimidin-4-yl)furan-2-carboxylic acid

5-(2-(Methylamino)pyrimidin-4-yl)furan-2-carboxylic acid

Cat. No.: B11796007
M. Wt: 219.20 g/mol
InChI Key: HAFRCFNKLKOMNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-(Methylamino)pyrimidin-4-yl)furan-2-carboxylic acid is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a furan ring substituted at the 2-position with a carboxylic acid group and a pyrimidine ring substituted at the 4-position with a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(Methylamino)pyrimidin-4-yl)furan-2-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(2-(Methylamino)pyrimidin-4-yl)furan-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

5-(2-(Methylamino)pyrimidin-4-yl)furan-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-(Methylamino)pyrimidin-4-yl)furan-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    5-(2-(Methylamino)pyrimidin-4-yl)furan-2-carboxylic acid: This compound is unique due to its specific substitution pattern and the presence of both a furan and pyrimidine ring.

    2-Furanilides: These compounds contain a furan ring substituted at the 2-position with an anilide group and share some structural similarities with 5-(2-

Properties

Molecular Formula

C10H9N3O3

Molecular Weight

219.20 g/mol

IUPAC Name

5-[2-(methylamino)pyrimidin-4-yl]furan-2-carboxylic acid

InChI

InChI=1S/C10H9N3O3/c1-11-10-12-5-4-6(13-10)7-2-3-8(16-7)9(14)15/h2-5H,1H3,(H,14,15)(H,11,12,13)

InChI Key

HAFRCFNKLKOMNA-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CC(=N1)C2=CC=C(O2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.